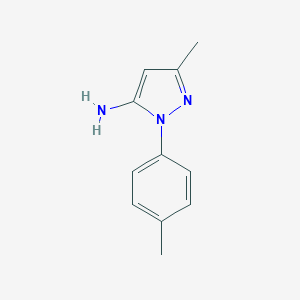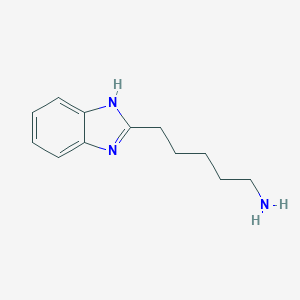
Suc-Ala-Gly-Pro-Phe-pNA
Vue d'ensemble
Description
Suc-Ala-Gly-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .
Synthesis Analysis
The synthesis of Suc-Ala-Gly-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis
The molecular formula of Suc-Ala-Gly-Pro-Phe-pNA is C30H36N6O9 . Its molecular weight is 624.64 .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . This substrate can be used for inhibitor screening and kinetic analysis .Physical And Chemical Properties Analysis
Suc-Ala-Gly-Pro-Phe-pNA appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Applications De Recherche Scientifique
Enzyme Substrate for Chymotrypsin and Human Pancreatic Elastase “Suc-Ala-Gly-Pro-Phe-pNA” serves as a specific and sensitive substrate for the enzymes chymotrypsin and human pancreatic elastase. This application is crucial in biochemical assays that measure the activity of these proteases, which are involved in various physiological processes, including digestion and tissue remodeling .
Assay Component for Cathepsin G and Chymase This compound is also hydrolyzed by cathepsin G and chymase, making it a valuable component in assays to study these enzymes’ function and regulation. Cathepsin G is involved in immune responses, while chymase plays a role in cardiovascular physiology .
Standard Substrate for Peptidyl Prolyl Cis-Trans Isomerases (PPIases) “Suc-Ala-Gly-Pro-Phe-pNA” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which are part of the PPIases group. These enzymes are significant in protein folding and have implications in immunosuppressive therapy .
Uncoupled Protease-Free Assay of PPIase Activity
The compound has been utilized for an uncoupled protease-free assay of PPIase activity. This application allows researchers to study PPIase function without interference from proteolytic enzymes, providing clearer insights into the isomerization process .
Substrate for Neutrophil Elastase, Trypsin, and Chymotrypsin Protease Assay It serves as a substrate in protease assays for neutrophil elastase, trypsin, and chymotrypsin. These assays are essential for understanding these enzymes’ roles in various diseases, including inflammatory conditions and cystic fibrosis .
Used in Bone Marrow Lysates Cathepsin G Assay The compound is employed as a substrate for cathepsin G assay in bone marrow lysates. This application is particularly relevant in hematological research, where cathepsin G’s role in bone marrow cells is of interest .
Substrate for Subtilisin Carlsberg (SC) Proteolytic Activity Assay “Suc-Ala-Gly-Pro-Phe-pNA” is used in the proteolytic activity assay of serine protease subtilisin Carlsberg (SC). SC’s activity is significant in industrial applications such as detergents and food processing .
Colorimetric Assay Component
Lastly, it acts as a colorimetric specific substrate for various enzymes. This property allows researchers to visually quantify enzyme activity through color change, which is vital for rapid screening and kinetic studies .
Mécanisme D'action
Target of Action
Suc-Ala-Gly-Pro-Phe-pNA is a colorimetric substrate that primarily targets elastase , a serine protease . It is also a substrate for cathepsin G , bacillus protease , chymotrypsin , cyclophilin , and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of physiological responses.
Mode of Action
The compound interacts with its target enzymes through a process known as enzymatic hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline (pNA) . The release of pNA, a yellow compound, can be measured spectrophotometrically, reflecting the enzymatic activity .
Result of Action
The primary result of Suc-Ala-Gly-Pro-Phe-pNA’s action is the release of pNA upon enzymatic hydrolysis . This release is a measurable event that reflects the activity of the target enzymes. Therefore, the compound serves as a valuable tool in biochemical assays to study the function and activity of these enzymes.
Action Environment
The action of Suc-Ala-Gly-Pro-Phe-pNA is influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of enzymatic hydrolysis . Moreover, the compound’s stability and efficacy can be influenced by storage conditions. It is recommended to store the compound desiccated at -20°C .
Safety and Hazards
Orientations Futures
Suc-Ala-Gly-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It has potential applications in the investigation of the molecular mechanism of action of proteases . It can also be used in enzymatic assays for the measurement of chymotrypsin-like activity.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOTQZYWBMCQ-TZYHBYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Gly-Pro-Phe-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



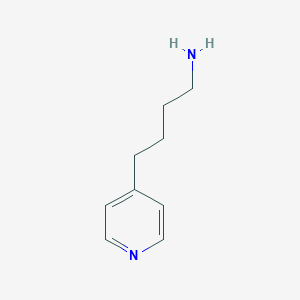

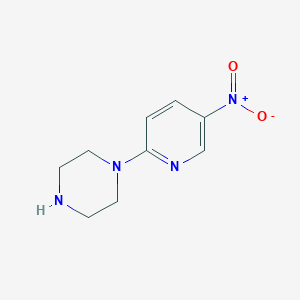
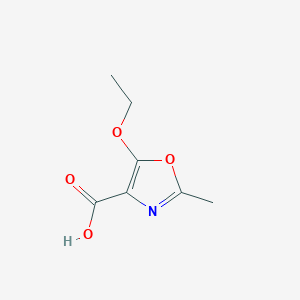
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
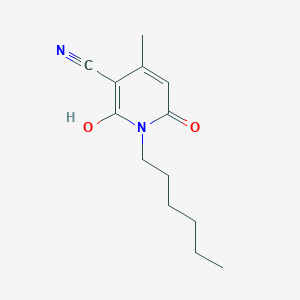

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
